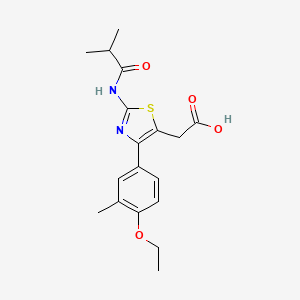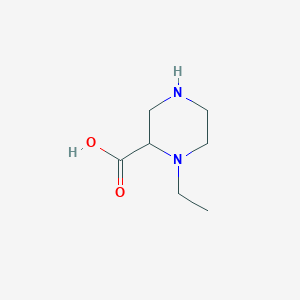![molecular formula C9H8ClN3O2 B11794452 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an azepine ring. The presence of a chlorine atom at the 4th position and a carboxylic acid group at the 6th position further distinguishes this compound, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid typically involves the following steps:
Formation of the Pyrimido[4,5-B]azepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in the investigation of its effects on various biological pathways and targets.
Pharmacology: The compound is explored for its potential therapeutic applications and drug development.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and functional groups.
Pyrimido[5,4-d]pyrimidines: Another class of similar compounds with variations in the ring fusion and functional groups.
Uniqueness
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid is unique due to its specific substitution pattern, including the chlorine atom and carboxylic acid group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c10-7-6-3-5(9(14)15)1-2-11-8(6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H,11,12,13) |
InChI Key |
BNJGCLYFBZZPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=C1C(=O)O)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)


![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)



